
Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride is a chemical compound with the molecular formula C11H18Cl2N2OS and a molecular weight of 297.24 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and an ethylthiol group. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride involves several steps. One common method includes the reaction of 5-chloro-2-pyridinol with 1-bromo-4-chlorobutane to form an intermediate compound. This intermediate is then reacted with ethanethiol in the presence of a base to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .
Industrial production methods for this compound are similar but often involve larger scale reactions and more efficient purification techniques to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced chromatography techniques.
Análisis De Reacciones Químicas
Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride can be compared with other similar compounds, such as:
Methanethiol: Similar in structure but with a methyl group instead of an ethyl group.
Butanethiol: Contains a butyl group instead of the ethyl group.
Ethanol: Similar structure but with an oxygen atom instead of sulfur.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyridine ring and an ethylthiol group, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
41287-49-4 |
|---|---|
Fórmula molecular |
C11H18Cl2N2OS |
Peso molecular |
297.2 g/mol |
Nombre IUPAC |
2-[4-(5-chloropyridin-2-yl)oxybutylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C11H17ClN2OS.ClH/c12-10-3-4-11(14-9-10)15-7-2-1-5-13-6-8-16;/h3-4,9,13,16H,1-2,5-8H2;1H |
Clave InChI |
DLKPVUMZHGCNPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Cl)OCCCCNCCS.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


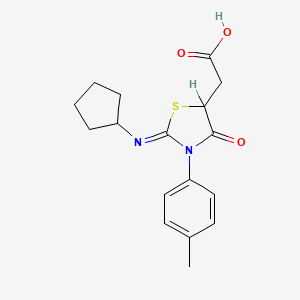
![2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B14673547.png)
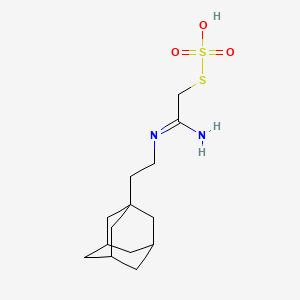
![2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14673554.png)
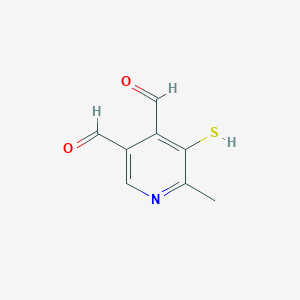
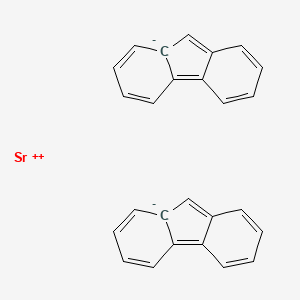
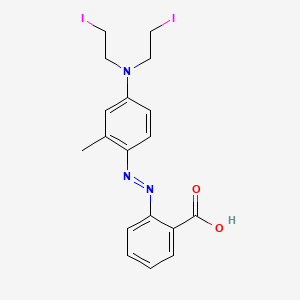
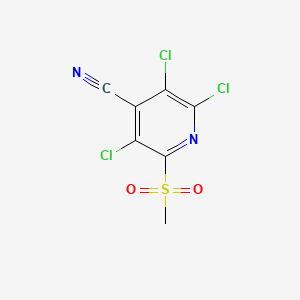
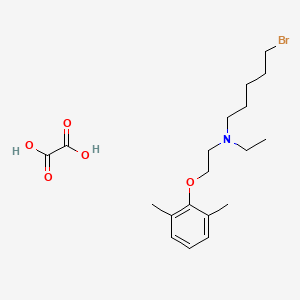


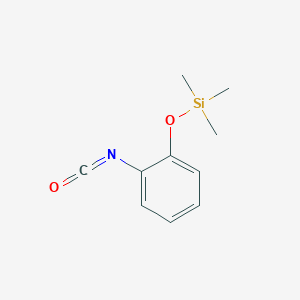
![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)
